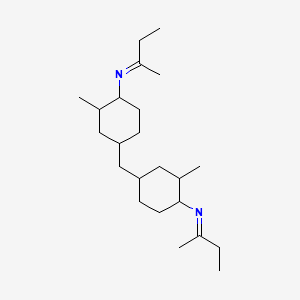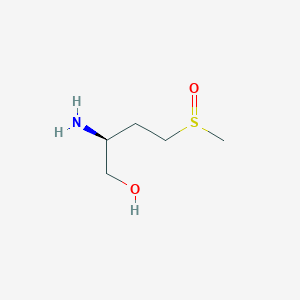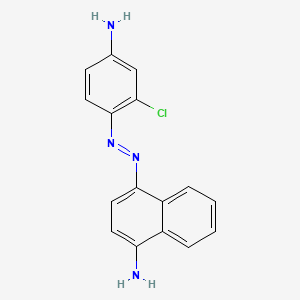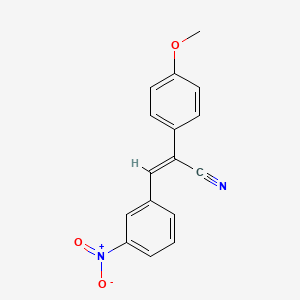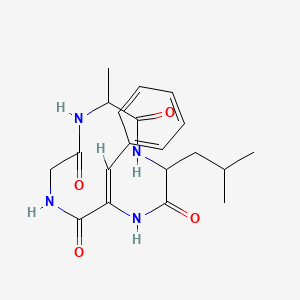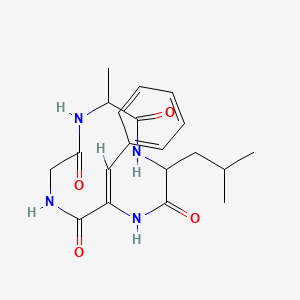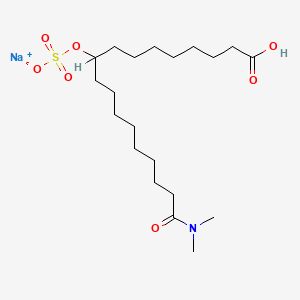
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate: is a heterocyclic organic compound with the molecular formula C20H38NNaO7S and a molecular weight of 459.57299 g/mol . This compound is known for its unique structure, which includes a sulfonate group attached to an octadecanamide backbone. It is primarily used in experimental and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of octadecanamide with dimethylamine and a sulfonating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment used .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfonate group can interact with proteins and other biomolecules, making it useful in biochemical assays .
Industry: In industrial research, this compound is explored for its potential use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparación Con Compuestos Similares
- Sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate
- Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate
Comparison: this compound is unique due to its specific structure, which includes a dimethylamine group. This distinguishes it from similar compounds that may have different alkyl groups attached to the amide nitrogen. The presence of the dimethylamine group can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Número CAS |
67834-95-1 |
|---|---|
Fórmula molecular |
C20H38NNaO7S |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
sodium;[1-carboxy-17-(dimethylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C20H39NO7S.Na/c1-21(2)19(22)16-12-8-4-3-6-10-14-18(28-29(25,26)27)15-11-7-5-9-13-17-20(23)24;/h18H,3-17H2,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
WASVUDNCCJNKEG-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



